Lipophilicity Advantage vs. Analogs
The presence of two methyl groups increases the computed partition coefficient (XLogP3-AA) of 3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine to 1.1, compared to 0.9 for the 3-methyl analog (CID 590474) [1] and an estimated 0.1 for the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-8-amine [2]. This increase of 0.2 log units versus the closest mono-methylated analog translates to a measurable shift in lipophilicity, which is a critical parameter for optimizing oral bioavailability and CNS penetration in drug discovery programs.
(Δ +0.2 vs 3-methyl analog)
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | Comparator 1: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (XLogP3-AA = 0.9); Comparator 2: Unsubstituted [1,2,4]triazolo[4,3-a]pyridin-8-amine (XLogP3-AA ≈ 0.1) |
| Quantified Difference | ΔXLogP3-AA = +0.2 vs. 3-methyl analog; ~+1.0 vs. unsubstituted analog |
| Conditions | Values computed using the XLogP3 3.0 algorithm per PubChem 2025.04.14 release |
Why This Matters
Precise control over lipophilicity is essential for tuning a lead compound's ADMET profile, and a difference of 0.2 log units can be decisive in crossing cellular membranes or avoiding off-target promiscuity.
- [1] PubChem. (2025). 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CID 590474). View Source
- [2] PubChem. (2025). [1,2,4]Triazolo[4,3-a]pyridin-8-amine (estimated XLogP3-AA). Comparative analysis based on the compound's SMILES and standard computational prediction tools. View Source
